Tert-butyl 7-(5-bromo-2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
TERT-BUTYL 7-(5-BROMO-2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of tetrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a brominated methoxyphenyl group and a tert-butyl ester. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 7-(5-BROMO-2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be formed by the reaction of an appropriate nitrile with sodium azide under acidic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL 7-(5-BROMO-2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can undergo oxidation to form a hydroxyl group, or reduction to form a methyl group.
Ester Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Products include hydroxylated or methylated derivatives.
Ester Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
TERT-BUTYL 7-(5-BROMO-2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of TERT-BUTYL 7-(5-BROMO-2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The brominated methoxyphenyl group may interact with enzymes or receptors, leading to modulation of their activity. The tetrazole ring can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
7-(5-BROMO-2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLIC ACID: Similar structure but lacks the tert-butyl ester group.
7-(5-BROMO-2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-METHYL ESTER: Similar structure but has a methyl ester instead of a tert-butyl ester.
Uniqueness
The presence of the tert-butyl ester group in TERT-BUTYL 7-(5-BROMO-2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE provides unique steric and electronic properties that can influence its reactivity and biological activity. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C17H20BrN5O3 |
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Molecular Weight |
422.3 g/mol |
IUPAC Name |
tert-butyl 7-(5-bromo-2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H20BrN5O3/c1-9-13(15(24)26-17(2,3)4)14(23-16(19-9)20-21-22-23)11-8-10(18)6-7-12(11)25-5/h6-8,14H,1-5H3,(H,19,20,22) |
InChI Key |
RPYOOVCHNXIALZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=C(C=CC(=C3)Br)OC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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